molecular formula C20H17N5O3S B2920149 N-(2-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251612-92-6

N-(2-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2920149
CAS No.: 1251612-92-6
M. Wt: 407.45
InChI Key: LMFCMJTWXJORRK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core. Key structural elements include:

  • Triazolo[4,3-a]pyrazine scaffold: A fused bicyclic system with a 1,2,4-triazole ring and pyrazine moiety, contributing to π-π stacking and hydrogen-bonding interactions .
  • Position 3: A ketone group (3-oxo), which may participate in hydrogen bonding or serve as a metabolic site .
  • Acetamide side chain: Linked to a 2-methoxyphenyl group, influencing solubility and target selectivity .

This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active triazolo-pyrazine derivatives, such as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-16-10-6-5-9-15(16)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFCMJTWXJORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound belonging to the triazolopyrazine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 336.39 g/mol. Its structure includes a methoxyphenyl group and a phenylsulfanyl group attached to a triazolopyrazine core. The complexity of this arrangement suggests diverse interactions with biological targets.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes and receptors within cellular pathways. Initial studies indicate that similar compounds in the triazolopyrazine family have shown activity against various biological targets including:

  • Enzymatic inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in metabolic pathways.
  • Receptor modulation : Potential interactions with G-protein coupled receptors (GPCRs) may influence signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research has indicated that derivatives of triazolopyrazines exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus . The potential for developing new antibacterial agents from this class of compounds is significant.

Antiviral Activity

This compound is also being explored for its antiviral properties. Studies on related triazole derivatives have shown promising results against viral infections by inhibiting viral replication mechanisms . The precise pathways through which these compounds exert their antiviral effects are still under investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of triazolopyrazine derivatives has been documented in various studies. Compounds similar to this compound have been shown to reduce inflammation markers in cellular models . Further research could elucidate the specific inflammatory pathways modulated by this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolopyrazine derivatives:

  • Synthesis and Screening : A study synthesized various triazolopyrazine derivatives and evaluated their biological activities. The findings indicated that modifications in the chemical structure significantly impacted their antibacterial efficacy .
    CompoundActivityReference
    Compound AModerate antibacterial
    Compound BHigh antiviral activity
    Compound CSignificant anti-inflammatory
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest strong interactions with key enzymes involved in disease pathways .

Scientific Research Applications

N-(2-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent targeting specific biological pathways. Structurally, it features a methoxyphenyl group, a phenylsulfanyl group, and a triazolopyrazine core, all of which contribute to its unique chemical properties and potential biological activities. As a triazolopyrazine derivative, it is part of a class of compounds known for diverse biological activities, making it relevant in pharmaceutical research.

Properties

Molecular Formula and Weight
The compound's molecular formula is C20H17N5O3S, and its molecular weight is approximately 336.39 g/mol.

Potential Chemical Reactions
this compound can undergo chemical reactions such as oxidation and reduction, which require specific reagents and conditions to proceed efficiently. Oxidation might involve agents like hydrogen peroxide or m-chloroperbenzoic acid, while reduction could utilize reagents like lithium aluminum hydride or sodium borohydride.

Mechanism of Action
The mechanism of action for this compound likely involves interactions with specific biological targets within cells. Molecular docking simulations and biochemical assays can help determine binding affinities and functional outcomes in cellular contexts, further elucidating its mechanism.

Comparison with Similar Compounds

Table 1. Substituent Comparison of Triazolo[4,3-a]pyrazine Derivatives

Compound Name Position 8 Substituent Acetamide Side Chain Molecular Weight Key References
Target Compound Phenylsulfanyl N-(2-Methoxyphenyl) ~434.5*
2-{8-[(4-Chlorobenzyl)sulfanyl]-... 4-Chlorobenzylsulfanyl N-(4-Methoxybenzyl) 469.94
N-(3-Ethylphenyl)-2-[8-(3-methylphenylthio)-... 3-Methylphenylthio N-(3-Ethylphenyl) ~424.5*
2-[8-(2-Methylphenoxy)-... 2-Methylphenoxy N-(4-Methylbenzyl) 403.4
N-(3-Methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-... 3-Methylpiperidinyl N-(3-Methoxyphenyl) 396.4

*Calculated based on molecular formulas.

Key Observations:

Position 8 Modifications: Phenylsulfanyl (Target): Balances lipophilicity (logP ~3.2*) and steric bulk, favoring interactions with hydrophobic enzyme pockets . 2-Methylphenoxy: Replaces sulfur with oxygen, reducing lipophilicity (logP ~2.8*) and altering hydrogen-bonding capacity . 3-Methylpiperidinyl: Introduces basic nitrogen, improving solubility and enabling ionic interactions .

Acetamide Side Chain Variations: N-(2-Methoxyphenyl) (Target): The methoxy group at the ortho position may hinder rotation, affecting binding geometry . N-(3-Ethylphenyl): Alkyl chain introduces steric hindrance, possibly reducing off-target interactions .

Lipophilicity and Solubility

  • Target Compound : Moderate logP (~3.2) due to phenylsulfanyl and methoxyphenyl groups, suggesting balanced membrane permeability and aqueous solubility .
  • 4-Chlorobenzylsulfanyl Analogue : Higher logP (~3.8) due to chlorine, likely reducing solubility but improving blood-brain barrier penetration .
  • 3-Methylpiperidinyl Derivative : Lower logP (~2.5) from the basic nitrogen, enhancing solubility in acidic environments (e.g., gastric fluid) .

Metabolic Stability

  • Sulfur-containing derivatives (e.g., phenylsulfanyl) may undergo oxidation to sulfoxides or sulfones, impacting half-life .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

  • Methodological Answer : A multi-step synthesis is typically required. Start by constructing the triazolo[4,3-a]pyrazine core via cyclocondensation of thiosemicarbazides with α-keto esters, followed by introducing the phenylsulfanyl group at the 8-position through nucleophilic substitution. The acetamide side chain can be attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazine intermediate and 2-methoxyphenylacetic acid. Optimize reaction conditions (solvent, temperature, catalysts) via Design of Experiments (DOE) to improve yield and purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity, HRMS for molecular weight validation, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. For example, X-ray data collection at 100 K with a synchrotron source can resolve complex heterocyclic conformations . Purity should be verified via HPLC (≥95%) with a C18 column and UV detection .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap/water for 15 minutes. Store at -20°C under inert gas (e.g., N₂) to prevent degradation. While specific toxicity data may be limited, apply general precautions for sulfanyl- and acetamide-containing compounds, referencing SDS guidelines for structurally related molecules .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, receptor binding) using recombinant proteins, followed by cell-based viability assays (MTT/XTT) in relevant disease models. For example, test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Use molecular docking (AutoDock Vina) to predict binding modes to targets like PI3K or HDACs. Validate hits via SAR studies by modifying the methoxyphenyl or phenylsulfanyl moieties .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer : First, verify compound purity via HPLC-MS to rule out degradation. Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Use isothermal titration calorimetry (ITC) to confirm stoichiometry and binding thermodynamics. If inconsistencies persist, conduct metabolomic profiling to identify off-target interactions or metabolite interference .

Q. What computational strategies can optimize the compound’s synthetic route or reactivity?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Use machine learning (e.g., SchNet, Chemprop) to predict optimal solvents/catalysts. Integrate computational results with high-throughput experimentation (HTE) via robotic platforms to screen reaction conditions (e.g., solvent, temperature, catalyst loading) .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation). For heterogeneous catalysts, employ fixed-bed reactors with silica- or polymer-supported reagents . Monitor scalability via kinetic modeling (e.g., Arrhenius plots) and optimize purification using centrifugal partition chromatography (CPC) or membrane filtration .

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